4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid
CAS No.: 1262410-57-0
Cat. No.: VC16774461
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1262410-57-0 |
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Molecular Formula | C11H19NO5 |
Molecular Weight | 245.27 g/mol |
IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-3-carboxylic acid |
Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-7-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |
Standard InChI Key | NFDWYOLYCHSXTO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCOCC1C(=O)O |
Introduction
Chemical Structure and Stereochemical Features
Core Architecture
The compound’s structure comprises a 1,4-oxazepane ring—a seven-membered heterocycle containing one nitrogen and one oxygen atom—with a BOC group at the N4 position and a carboxylic acid at C3 . The BOC group () protects the amine during synthetic transformations, while the carboxylic acid () facilitates further derivatization.
Stereochemical Significance
The (3S)-configuration introduces chirality, critical for interactions in biological systems. Enantiomeric purity is often achieved via asymmetric synthesis or enzymatic resolution. For example, lipase-catalyzed regioselective lactamization has been employed for related oxazepane derivatives , highlighting the importance of stereocontrol in synthetic design.
Synthesis Methodologies
Traditional Multi-Step Synthesis
A common route involves:
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Ring Formation: Cyclization of amino alcohols with carbonyl precursors.
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BOC Protection: Introducing the tert-butoxycarbonyl group using di-tert-butyl dicarbonate under basic conditions .
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Carboxylic Acid Introduction: Oxidation or hydrolysis of ester intermediates.
For instance, a patent describes the synthesis of analogous oxazepane derivatives via sequential protection, cyclization, and oxidation steps .
Enzymatic Approaches
Recent advances leverage biocatalysis for efficiency. In a reported method, lipase from Candida antarctica catalyzed the lactamization of amino diester 5 to form a seven-membered lactam 6, achieving regioselectivity >98% . This step, performed using SpinChem rotating flow cell technology, enabled enzyme recycling and simplified purification. Subsequent BOC protection and borane reduction yielded the target scaffold .
Table 1: Comparison of Synthetic Routes
Method | Key Step | Yield (%) | Stereocontrol | Citation |
---|---|---|---|---|
Traditional | BOC protection | 45–60 | Moderate | |
Enzymatic lactamization | Lipase-catalyzed cyclization | 70–85 | High |
Applications in Pharmaceutical Chemistry
Peptide Mimetics and Prodrugs
The carboxylic acid group enables conjugation to amino acids or prodrug motifs. For example, borane reduction of the lactam in related compounds yields hydroxymethyl derivatives, which are intermediates for prodrug synthesis .
Physicochemical Properties and Reactivity
Functional Group Reactivity
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BOC Deprotection: Achieved via acidic conditions (e.g., HCl in dioxane), yielding the free amine.
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Carboxylic Acid Derivatization: Esterification, amidation, or reduction to alcohols .
Recent Advancements and Future Directions
Green Chemistry Innovations
The enzymatic synthesis described in Organic Process Research & Development exemplifies trends toward sustainable methods . SpinChem technology reduces enzyme waste, aligning with green chemistry principles.
Targeted Drug Delivery
Ongoing research explores oxazepane-based conjugates for targeted therapies. For instance, biotinylated analogs could exploit streptavidin-biotin interactions for drug delivery .
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